N,N-dimethyl-2-(3-methylenepiperidin-1-yl)pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-2-(3-methylenepiperidin-1-yl)pyrimidin-4-amine, also known as DMMPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMMPA is a pyrimidine derivative that has been found to have a range of biochemical and physiological effects, making it a promising compound for further study.
Scientific Research Applications
- Application : Researchers have utilized this compound to synthesize a diverse range of acyclic, carbocyclic, and heterocyclic derivatives. These derivatives find applications in drug discovery, materials science, and organic synthesis .
- Biological Activity : Scientists have explored these compounds to access new classes of biologically active heterocyclic molecules. These derivatives may have potential as drug candidates or therapeutic agents .
- Dye Removal : These hydrogels have been employed for removing methylene blue cationic dye from wastewater .
- Stability and Solubility : It is commercially available, soluble in common processing solvents, and considered air-stable .
Heterocyclic Synthesis
Biomedical Applications
Asymmetric Bioreduction
Hydrogel Applications
Organic Semiconductors
Structural Characterization
These applications highlight the versatility and potential of this compound across various scientific domains. Researchers continue to explore its properties and applications, making it an intriguing subject for further investigation. 🌟
Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine acts as an ATP-competitive inhibitor of PKB . It binds to PKB, preventing the binding of ATP, which is necessary for the kinase’s activity . This results in the inhibition of PKB, disrupting its role in promoting cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . Normally, the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K . This in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The inhibition of PKB by N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine disrupts these processes .
Pharmacokinetics
Modifications to the structure, such as variation of the linker group between the piperidine and the lipophilic substituent, have led to the development of potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine can lead to the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-10-5-4-8-16(9-10)12-13-7-6-11(14-12)15(2)3/h6-7H,1,4-5,8-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVSDMUBISABHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCCC(=C)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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